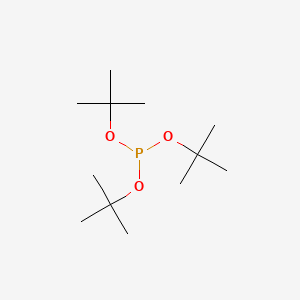

tri(tert-butyl)phosphite

描述

Structure

3D Structure

属性

CAS 编号 |

15205-62-6 |

|---|---|

分子式 |

C12H27O3P |

分子量 |

250.31 g/mol |

IUPAC 名称 |

tritert-butyl phosphite |

InChI |

InChI=1S/C12H27O3P/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h1-9H3 |

InChI 键 |

NZIQBDROTUFRHZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OP(OC(C)(C)C)OC(C)(C)C |

规范 SMILES |

CC(C)(C)OP(OC(C)(C)C)OC(C)(C)C |

其他CAS编号 |

15205-62-6 |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Tri Tert Butyl Phosphite

Established Routes for Tri(tert-butyl)phosphite Synthesis

The traditional methods for synthesizing this compound rely on well-established reactions in organophosphorus chemistry.

Direct Phosphorylation Techniques

Direct phosphorylation is a common method for forming the phosphorus-oxygen bonds in this compound. This typically involves the reaction of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃), with tert-butanol (B103910). wikipedia.orgevitachem.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.org

A key challenge in this synthesis is the potential for side reactions. For instance, the displaced chloride ion can attack the newly formed phosphite (B83602), leading to dealkylation and the formation of di-tert-butyl phosphite. wikipedia.org To mitigate this and other side reactions, careful control of reaction conditions, such as temperature and the slow addition of reagents, is crucial. Research has shown that using an organic base can favor the formation of the desired trialkyl phosphite. wikipedia.org Mark and Van Wazer's investigations revealed that while the reaction of PCl₃ and tert-butanol initially forms the triester, it can quickly decompose at elevated temperatures or oxidize in the presence of air to form tri-tert-butyl phosphate (B84403). mit.educhemrxiv.org

An alternative approach involves the use of potassium tert-butoxide instead of tert-butanol and an organic base. mit.edu This method has been explored to potentially improve the efficiency of the synthesis. mit.edu

Transesterification Approaches

Transesterification offers an alternative route to this compound. This equilibrium-driven process involves the reaction of a more volatile phosphite, such as trimethyl phosphite, with tert-butanol. wikipedia.org The reaction is typically heated, and the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation to drive the reaction to completion. wikipedia.org

While effective, the steric hindrance of the tert-butyl groups can slow down the rate of transesterification compared to less bulky phosphites. The reaction can be catalyzed by bases. For example, the transesterification of dimethyl phosphite with tert-butanol using a calcium hydroxide (B78521) catalyst has been reported to produce di-tert-butyl phosphite with high yield and purity.

Advanced Synthetic Strategies and Process Optimization

Recent advancements in chemical synthesis have led to the development of more efficient and environmentally friendly methods for producing phosphite esters, including this compound.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of phosphites, offering significant advantages over traditional batch processes. nih.govresearchgate.net This methodology allows for rapid reaction times, improved heat and mass transfer, and enhanced safety, particularly when dealing with hazardous reagents. nih.govresearchgate.net

In the context of phosphite synthesis, continuous flow reactors have been successfully employed for the preparation of various triphenyl phosphites and their derivatives. nih.govresearchgate.net For instance, the reaction of phosphorus trichloride with phenols in the presence of a base has been achieved with residence times as short as 20 seconds, leading to excellent yields. nih.gov The scalability of this method has been demonstrated with the kilogram-scale production of tris(2,4-di-tert-butylphenyl) phosphite. nih.govresearchgate.net This approach allows for the use of stoichiometric ratios of reactants, making the process more efficient and economical. nih.gov The use of back-pressure regulators can help to maintain a smooth fluid delivery and prevent the gasification of volatile solvents. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates and related compounds to minimize environmental impact. rsc.orgresearchgate.net Key considerations include the use of less hazardous reagents, renewable feedstocks, energy efficiency, and the reduction of waste. uni-regensburg.dekahedu.edu.in

In the synthesis of phosphites, green chemistry principles can be implemented in several ways:

Catalysis: The use of efficient catalysts can reduce energy requirements and improve atom economy. uni-regensburg.dersc.org

Solvent Selection: Choosing environmentally benign solvents or even solvent-less conditions can significantly reduce pollution. kahedu.edu.in For example, research into the synthesis of di-tert-butyl phosphite has explored the use of less water-soluble solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (Me-THF) to simplify the workup process. chemrxiv.org

Atom Economy: Processes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. rsc.org Hydrophosphination reactions, for example, proceed with 100% atom economy. rsc.org

Renewable Resources: Investigating the use of biomass-derived starting materials is a key aspect of sustainable chemistry. kahedu.edu.in

Investigation of Precursor Reactivity and Selectivity in Synthesis

The reactivity and selectivity of the precursors are critical factors that influence the outcome of this compound synthesis. The choice of the phosphorus source, the alcohol or its alkoxide, and any catalysts or bases can significantly affect the yield, purity, and formation of byproducts.

The steric bulk of the tert-butyl groups plays a significant role in the reactivity of the precursors. This steric hindrance can influence the rate of reaction and the selectivity of the process. For example, in transition metal-catalyzed reactions, the bulky tert-butyl groups on phosphine (B1218219) ligands can control the reactivity and selectivity of the catalytic process.

The choice of base is also crucial. In direct phosphorylation, a base is necessary to neutralize the HCl byproduct. nih.gov Different bases, such as triethylamine, pyridine, and benzothiazole, have been shown to be effective in the synthesis of triphenyl phosphites, leading to high yields. nih.gov In some cases, the use of a boron trifluoride (BF₃)-assisted method can stabilize intermediates, prevent oxidation, and enhance selectivity, leading to higher yields and purity of the final product.

The reactivity of the phosphorus precursor itself is a key determinant in the synthesis of metal phosphide (B1233454) nanocrystals, where different organophosphite precursors can lead to different products. researchgate.net This highlights the importance of understanding precursor chemistry for achieving predictable and reproducible synthetic outcomes. researchgate.net

Mechanistic Investigations of Tri Tert Butyl Phosphite Reactivity

Reaction Pathways and Intermediate Characterization

The reactivity of tri(tert-butyl)phosphite is a subject of significant interest due to the influence of its bulky tert-butyl groups on reaction mechanisms and kinetics. These sterically demanding substituents modify the nucleophilicity and electronic properties of the phosphorus center, leading to distinct chemical behavior compared to less hindered trialkyl phosphites.

Studies of Phosphite-Hydroperoxide Reactions

The mechanism is believed to be analogous to the reduction of hydroperoxides by other trivalent phosphorus compounds, such as triphenylphosphine. cdnsciencepub.com This process is generally considered a non-radical, polar reaction where the nucleophilic phosphorus atom attacks the electrophilic oxygen of the hydroperoxide. This initial step forms a phosphonium intermediate, which then rearranges to yield the final products: tri(tert-butyl)phosphate and tert-butanol (B103910). The bulky tert-butyl groups on the phosphite (B83602) influence the rate of this reaction, generally slowing it down compared to less sterically hindered phosphites.

Tert-butyl hydroperoxide itself is known to participate in reactions that generate free radicals, often via interactions with metal catalysts or through thermal decomposition. researchgate.netrsc.org However, its reaction with phosphites is typically viewed as following a non-radical pathway. cdnsciencepub.com

Kinetic Analysis of this compound Transformations

Kinetic studies provide quantitative insight into the factors governing the reactivity of this compound. While specific kinetic data for this compound is not always available, parallels can be drawn from studies on analogous phosphites. For instance, the reduction of various butyl hydroperoxides by triphenylphosphine has been shown to follow second-order kinetics. cdnsciencepub.com The reaction rates are influenced by solvent polarity, with faster reactions observed in less polar solvents like hexane compared to ethanol or dichloromethane. cdnsciencepub.com

Table 1: Activation Parameters for the Reaction of Triphenylphosphine with Butyl Hydroperoxides in Ethanol Data is for triphenylphosphine as an analogue to illustrate general kinetic trends for phosphite-hydroperoxide reactions.

| Hydroperoxide | Ea (kcal/mol) | log A |

|---|---|---|

| n-Butyl hydroperoxide | 8.4 | 7.2 |

| sec-Butyl hydroperoxide | 10.8 | 9.0 |

| tert-Butyl hydroperoxide | 11.2 | 8.8 |

Source: Adapted from kinetic studies on triphenylphosphine. cdnsciencepub.com

The steric bulk of this compound is a critical factor in its reaction kinetics. For example, in reactions with N-haloimides, the tri-tert-butyl phosphite system requires reflux conditions to achieve a complete reaction, whereas less hindered phosphites react at room temperature. sci-hub.se This indicates a significantly higher activation energy barrier for reactions involving the sterically encumbered this compound.

Electron Transfer Processes and Radical Intermediates

While many reactions of phosphites are polar, there is substantial evidence for the involvement of single-electron transfer (SET) processes and radical intermediates, particularly in reactions with specific oxidizing agents or under photochemical conditions. bohrium.com The reaction of this compound with tert-butoxy radicals, generated from the photolysis of di-tert-butyl peroxide, has been shown to proceed via the formation of a phosphoranyl radical intermediate ((t-BuO)₄P•). acs.org

This tetraalkoxyphosphoranyl radical is a key intermediate that can undergo subsequent reactions. The formation of such radical ions from tertiary phosphines has been known since the 1950s and is a key aspect of their chemistry with various oxidative reagents. bohrium.com The stability and structure of these phosphoranyl radicals are influenced by the nature of the substituents on the phosphorus atom. The bulky tert-butyl groups in the this compound-derived radical affect its geometry and subsequent reaction pathways. acs.org

Role of this compound in Specific Organic Transformations

Abramov Reaction Pathways

The Abramov reaction involves the nucleophilic addition of a trialkyl phosphite to the carbonyl carbon of an aldehyde or ketone to form an α-hydroxy phosphonate (B1237965). wikipedia.org The general mechanism involves the attack of the nucleophilic phosphorus atom on the electrophilic carbonyl carbon. wikipedia.org This is followed by the transfer of an alkyl group from the phosphite to the oxygen atom, yielding the final product.

For this compound, the reaction pathway is consistent with this general mechanism.

Nucleophilic Attack: The phosphorus atom of this compound attacks the carbonyl carbon.

Intermediate Formation: A zwitterionic intermediate is formed.

Rearrangement: A tert-butyl group migrates from the phosphorus to the oxygen atom. This step can be considered a variation of the Arbuzov rearrangement.

The steric hindrance presented by the three tert-butyl groups can influence the rate of the initial nucleophilic attack. The reaction is often facilitated by acid catalysis, particularly when less reactive carbonyl compounds are used. wikipedia.org The resulting α-hydroxy phosphonates are versatile synthetic intermediates. mdpi.com

Reactions with N-Haloimides

The reaction of trialkyl phosphites with N-haloimides, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically proceeds readily. However, the behavior of this compound is notably different due to steric effects. Studies have shown that while common trialkyl phosphites (e.g., trimethyl, triethyl) react with N-haloimides at room temperature or below, the reaction with tri-tert-butyl phosphite requires more forcing conditions, such as refluxing for 8-10 hours, to achieve full conversion. sci-hub.se This highlights the significant steric hindrance imposed by the tert-butyl groups, which impedes the approach of the phosphite to the N-haloimide. The reaction is believed to proceed through an initial attack of the phosphorus on the halogen atom, leading to a phosphonium salt intermediate, which then undergoes further transformation.

Table 2: Reaction Conditions for Trialkyl Phosphites with N-Haloimides

| Trialkyl Phosphite | Conditions | Reaction Time |

|---|---|---|

| Trimethyl phosphite | Room Temperature | Not specified |

| Triethyl phosphite | Room Temperature | Not specified |

| This compound | Reflux (46°C) | 8-10 hours |

Source: Adapted from studies on the reaction of trialkyl phosphites with N-haloimides. sci-hub.se

Acid-Base Properties and Protonation Equilibria in Reaction Systems

The reactivity of this compound in various chemical systems is intrinsically linked to its acid-base properties and the equilibria involving its protonated forms. As a trivalent phosphorus compound, this compound possesses a lone pair of electrons on the phosphorus atom, conferring it with Lewis basicity. However, the electronic and steric environment created by the three tert-butoxy groups significantly modulates this basicity and governs the site and consequences of protonation.

Unlike trialkylphosphines, where the phosphorus atom is highly basic, the basicity of this compound is considerably attenuated. This reduction is due to the inductive effect of the three electronegative oxygen atoms, which withdraw electron density from the phosphorus center, making the lone pair less available for donation to a Lewis or Brønsted acid.

Protonation of this compound can theoretically occur at two distinct sites: the phosphorus atom or one of the three oxygen atoms. The equilibrium between these protonated species is crucial in determining the subsequent reaction pathways.

P-protonation: Direct protonation at the phosphorus atom results in the formation of a phosphonium ion, [HP(O-t-Bu)₃]⁺. This process is often the kinetically favored pathway in the reaction of phosphites with strong, non-nucleophilic acids.

O-protonation: Protonation of an ester oxygen atom leads to an oxonium ion, [(t-BuO)₂P-O⁺H(t-Bu)]. This step is a key prerequisite for acid-catalyzed hydrolysis, as it weakens the P-O bond and makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

The immense steric hindrance imposed by the three bulky tert-butyl groups is a dominant factor in the acid-base chemistry of this compound. This steric shield significantly impedes the approach of protons and other reagents to both the phosphorus and oxygen centers, thereby reducing the rates of acid-mediated reactions compared to less hindered phosphites like triethylphosphite.

One of the most relevant reactions governed by protonation equilibria is acid-catalyzed hydrolysis. While phosphite esters are generally susceptible to hydrolysis, the stability of this compound is notably higher due to this steric protection. The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the phosphite, followed by a nucleophilic attack of a water molecule. The protonated intermediate, being more electrophilic, facilitates this attack. The subsequent steps involve the elimination of a tert-butanol molecule to form di-tert-butyl phosphite, which can be further hydrolyzed under more stringent conditions.

| Compound | Class | Key Factors Influencing Basicity | Expected Relative Basicity |

|---|---|---|---|

| Tri(tert-butyl)phosphine | Trialkylphosphine | Strongly electron-donating alkyl groups; Steric hindrance present but P-lone pair is highly available. | Very High |

| Triethylphosphite | Trialkylphosphite | Electron-withdrawing effect of three oxygen atoms; Less steric hindrance than t-butyl analogue. | Low |

| This compound | Trialkylphosphite | Electron-withdrawing effect of three oxygen atoms; Extreme steric hindrance from t-butyl groups. | Very Low |

| Tri(tert-butyl)phosphate | Trialkylphosphate | P(V) oxidation state; No phosphorus lone pair; Basicity limited to lone pairs on phosphoryl and ester oxygens. | Extremely Low (at P) |

Coordination Chemistry and Ligand Design Principles of Tri Tert Butyl Phosphite

Steric and Electronic Parameters of Tri(tert-butyl)phosphite as a Ligand

The reactivity and stability of metal complexes containing this compound are largely dictated by a combination of its significant steric bulk and its electronic character as a strong sigma-donating and relatively weak pi-accepting ligand.

Quantitative Determination of Steric Hindrance (e.g., Cone Angle)

The steric footprint of a phosphine (B1218219) or phosphite (B83602) ligand is commonly quantified by the Tolman cone angle (θ), which provides a measure of the ligand's bulkiness. For this compound, a computed cone angle of 157.7° has been reported for an octahedral complex. This value, while computationally derived, indicates a substantial steric presence around the phosphorus atom, which can be attributed to the three bulky tert-butoxy groups. The large cone angle of this compound influences the coordination number and geometry of its metal complexes, often favoring lower coordination numbers and creating a sterically protected environment around the metal center. This steric hindrance can also play a crucial role in promoting reductive elimination steps in catalytic cycles.

Interactive Data Table: Cone Angles of Selected Phosphorus Ligands

| Ligand | Cone Angle (θ) in ° | Reference |

|---|---|---|

| This compound | 157.7 (computed, octahedral) | Computational assessment on the Tolman cone angles for P-ligands |

| tri(tert-butyl)phosphine | 182 | Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides |

| tris(2,4-di-tert-butylphenyl)phosphite | 192 | uj.ac.za |

Electronic Properties and Donor Characterization (e.g., ν(CO) Stretching Frequencies)

The electronic nature of this compound is characterized by its strong σ-donating ability, which arises from the electron-releasing nature of the tert-butoxy groups. This property is often evaluated using the Tolman Electronic Parameter (TEP), which is determined by the A1 carbonyl stretching frequency (ν(CO)) of a [LNi(CO)3] complex. A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO anti-bonding orbitals, thereby weakening the C-O bond.

Synthesis and Structural Elucidation of Metal-Tri(tert-butyl)phosphite Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the phosphite ligand. The bulky nature of the ligand often dictates the stoichiometry and geometry of the resulting complexes.

Complexation with Transition Metals (e.g., Rh, Pd, Pt, Ag)

This compound forms complexes with a variety of transition metals, including rhodium, palladium, platinum, and silver.

Rhodium: Rhodium complexes of phosphites are of interest in catalysis. The synthesis of rhodium(I) carbonyl complexes with phosphite ligands can be achieved by the substitution of other ligands, such as phosphines or carbon monoxide, from precursors like Wilkinson's catalyst or [Rh2Cl2(CO)4]. For example, the reaction of [Rh(OX)(CO)2] (where OX is 8-hydroxyquinolinate) with a bulky phosphite leads to the substitution of a carbonyl ligand uj.ac.za.

Palladium: Palladium complexes of this compound can be prepared by ligand exchange reactions. For instance, treating a palladium complex bearing a more sterically demanding ligand like t-BuXPhos with this compound can lead to the formation of the desired phosphite complex. The synthesis of Pd(II) phosphine complexes often involves the reaction of PdCl2 with the phosphine ligand wikipedia.org. A similar approach can be envisioned for the corresponding phosphite complexes.

Platinum: Platinum(II) complexes with phosphite ligands can be synthesized by reacting a platinum(II) precursor, such as K2PtCl4, with the phosphite. The synthesis of cis- and trans-PtCl2(PPh3)2 provides a general model for the preparation of such square planar complexes wikipedia.org.

Silver: Silver(I) complexes with phosphine ligands are well-known and are typically prepared by reacting a silver(I) salt, such as AgNO3 or AgCl, with the phosphine. While specific details for this compound are scarce, the synthesis of silver(I) complexes with the related tri-tert-butylphosphine has been reported acs.org. The reaction of silver chloride with phosphine ligands in a suitable solvent is a common synthetic route mdpi.com.

Influence of this compound on Metal-Ligand Bonding

The large steric bulk of this compound has a profound influence on the structure of its metal complexes. It often enforces lower coordination numbers and can lead to distortions from ideal geometries. For example, in square planar complexes, the steric repulsion between the bulky phosphite ligands can cause a deviation from the ideal 90° bond angles.

The electronic properties of this compound also affect metal-ligand bonding. As a strong σ-donor, it increases the electron density on the metal center. This increased electron density strengthens the metal-ligand bond. In complexes containing other ligands that are sensitive to the electronic environment, such as CO, this effect is readily observed in the form of lower ν(CO) stretching frequencies, indicative of increased π-backbonding from the metal to the CO ligand. The metal-phosphorus bond length itself is also a key indicator of the bonding interaction. In a rhodium(I) complex with the bulky tris(2,4-di-tert-butylphenyl)phosphite, the Rh-P bond length was determined to be 2.1819(6) Å uj.ac.za.

Ligand Dynamics and Exchange Processes in Coordination Complexes

The bulky nature of this compound can lead to dynamic processes in solution, such as ligand exchange and fluxional behavior. These processes can be studied using techniques like dynamic NMR spectroscopy.

Ligand exchange in palladium complexes, for instance, has been shown to be driven by steric factors. A less sterically demanding ligand can displace a bulkier one from the coordination sphere nih.govberkeley.edu. This principle can be applied to complexes of this compound, where it could be displaced by smaller phosphines or other ligands.

Dynamic NMR spectroscopy is a powerful tool for investigating the kinetics and mechanisms of such exchange processes. Variable-temperature NMR studies can provide information on the energy barriers associated with ligand rotation or exchange. For example, in rhodium complexes with bulky phosphine ligands, fluxional processes involving phosphine exchange have been observed and their activation barriers determined rsc.org. While specific dynamic NMR studies on this compound complexes were not found in the provided search results, the behavior of analogous bulky phosphine and phosphite complexes suggests that this compound complexes are likely to exhibit similar dynamic behavior in solution.

Catalytic Applications and Mechanistic Insights Involving Tri Tert Butyl Phosphite

Tri(tert-butyl)phosphite as a Ligand in Homogeneous Catalysis

The utility of this compound and its analogues, such as tri(tert-butyl)phosphine, as ligands stems from their significant steric bulk and strong electron-donating nature. These characteristics influence the coordination chemistry of the metal center, thereby modulating its catalytic activity and selectivity.

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, has been significantly advanced by the use of bulky phosphine (B1218219) ligands like tri(tert-butyl)phosphine (P(t-Bu)₃). The catalyst system, typically Pd/P(t-Bu)₃, has proven to be highly effective, particularly for challenging substrates such as aryl chlorides. nih.govillinois.edumit.edu The use of this system allows for milder reaction conditions, including room temperature couplings for certain substrates. nih.gov

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. nih.govmdpi.com The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, migratory insertion of the olefin into the Pd-aryl bond, and subsequent β-hydride elimination to yield the product and a Pd(II)-hydride species. The final step involves the regeneration of the Pd(0) catalyst by a base. nih.gov The bulky tri(tert-butyl)phosphine ligand facilitates the oxidative addition step and promotes the stability of the active catalytic species.

The table below summarizes the performance of a Pd/P(t-Bu)₃ catalyst system in the Heck reaction with various aryl chlorides.

| Aryl Chloride | Olefin | Base | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Styrene | Cs₂CO₃ | 100 | 98 | nih.gov |

| 4-Chloroanisole | n-Butyl acrylate | Cy₂NMe | RT | 95 | nih.gov |

| 2-Chlorotoluene | Styrene | Cs₂CO₃ | 100 | 85 | nih.gov |

This table is generated based on data reported in the cited literature and is for illustrative purposes.

In rhodium-catalyzed hydroformylation, the addition of a formyl group and a hydrogen atom to an alkene, phosphite (B83602) ligands are crucial for achieving high activity and selectivity. While this compound itself is a relevant model, industrial applications often utilize bulky diphosphite ligands derived from similar structural motifs to enhance performance and stability. rsc.org Phosphite ligands, due to their strong π-acceptor properties, facilitate CO dissociation from the rhodium center, which is a key step in the catalytic cycle, leading to more active catalysts compared to phosphines. advanceseng.com The steric and electronic properties of the phosphite ligand significantly influence the regioselectivity of the reaction, determining the ratio of linear to branched aldehyde products. units.it

Quantum chemical studies have suggested that for rhodium-carbonyl complexes modified with phosphite ligands, the rate-determining step can shift from hydrogenolysis to olefin coordination and insertion, depending on the electronic properties of the ligand. acs.org The use of bulky phosphite ligands can also lead to the formation of exclusively monosubstituted HRh(CO)₃L complexes in solution, which influences the catalytic activity. acs.org

The palladium/tri(tert-butyl)phosphine (Pd/P(t-Bu)₃) catalyst system exhibits remarkable versatility in a variety of cross-coupling reactions, including Suzuki, Stille, and Negishi reactions. mit.edusigmaaldrich.comresearchgate.net This system is particularly effective for the coupling of unactivated and sterically hindered aryl chlorides, which are often challenging substrates for other catalyst systems. mit.edunih.gov The strong electron-donating nature and large cone angle of the P(t-Bu)₃ ligand are believed to facilitate the oxidative addition of the aryl chloride to the palladium center, a critical step in the catalytic cycle. mit.edu

Research has demonstrated that the Pd/P(t-Bu)₃ system can achieve high turnover numbers and operate under mild conditions, sometimes at room temperature, for a broad range of substrates. mit.edu For instance, in the Suzuki reaction, this catalyst can efficiently couple aryl chlorides with arylboronic acids. mit.edu Similarly, in Stille reactions, it enables the cross-coupling of aryl chlorides with various organotin reagents. sigmaaldrich.com

The following table provides examples of the application of the Pd/P(t-Bu)₃ catalyst in different cross-coupling reactions.

| Reaction Type | Aryl Halide | Coupling Partner | Base/Additive | Temperature | Yield (%) | Reference |

| Suzuki | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | 80°C | 98 | mit.edu |

| Stille | 4-Chloroanisole | Tributyl(phenyl)tin | CsF | 100°C | 95 | sigmaaldrich.com |

| Negishi | 4-Chlorobenzonitrile | Phenylzinc chloride | - | 25°C | 93 | sigmaaldrich.com |

This table is for illustrative purposes, compiled from data in the referenced literature.

While this compound itself is achiral, chiral derivatives of phosphites have been successfully employed as ligands in asymmetric catalysis. The development of chiral phosphite ligands, often based on binaphthyl (BINOL) or other axially chiral backbones, has been a significant area of research. academie-sciences.frnih.govresearcher.life These ligands create a chiral environment around the metal center, enabling the enantioselective transformation of prochiral substrates.

For example, NOBIN-based chiral phosphite-type ligands have been applied in various asymmetric catalytic reactions. researcher.life Similarly, BINOL-derived phosphates have been used as ligands in enantioselective zinc-catalyzed hydrosilylation of ketones. academie-sciences.fr The design of these ligands often incorporates bulky groups, such as tert-butyl, to create a well-defined and sterically hindered chiral pocket, which is crucial for achieving high enantioselectivity. nih.gov The success of these derivatives highlights the potential for modifying the basic this compound structure to induce chirality and achieve asymmetric induction in a range of catalytic transformations.

Elucidation of Catalytic Cycles and Rate-Determining Steps

Understanding the catalytic cycle and identifying the rate-determining step (RDS) are fundamental to optimizing a catalytic process. For reactions involving this compound and its analogues, mechanistic studies have provided valuable insights.

In the context of the Heck reaction catalyzed by Pd/P(t-Bu)₃, the catalytic cycle is generally understood to proceed through a Pd(0)/Pd(II) pathway. nih.govmdpi.com For the hydroformylation reaction catalyzed by rhodium-phosphite complexes, the rate-determining step can vary depending on the reaction conditions and the nature of the ligand. units.itacs.org At high concentrations of phosphine or phosphite, the resting state of the catalyst can be a coordinatively saturated complex, and the RDS may be alkene coordination and migratory insertion. units.it Conversely, at high CO concentrations, the resting state might be a rhodium-acyl intermediate, with the reaction with H₂ being the RDS. units.it Theoretical studies have indicated that for rhodium catalysts with electron-withdrawing phosphite ligands, hydrogenolysis is often the rate-determining step, whereas for less electron-withdrawing phosphites, olefin coordination and insertion can become rate-limiting. acs.org

Kinetic studies of the hydroformylation of camphene (B42988) using a rhodium-triphenylphosphite catalyst showed that the rate has a fractional order dependence on hydrogen partial pressure, suggesting that the oxidative addition of hydrogen is likely not the rate-determining step in that specific system. researchgate.net

Catalyst Stability and Deactivation Mechanisms in the Presence of this compound

Catalyst stability is a critical factor for the industrial application of homogeneous catalysts. In processes utilizing phosphite ligands, such as hydroformylation, catalyst deactivation can occur through several pathways. Phosphites are susceptible to hydrolysis, which can be autocatalytic, leading to the degradation of the ligand and a loss of catalyst performance. mdpi.com The presence of ortho-substituents, particularly bulky ones like tert-butyl groups, on the aryl rings of the phosphite can enhance hydrolytic stability while maintaining good catalytic activity and regioselectivity. mdpi.com

Another deactivation pathway is the oxidation of the phosphite ligand, which can be accelerated by the presence of alkenes. rsc.org The formation of inactive rhodium clusters or dimers is also a potential deactivation mechanism, especially in the absence of substrate. advanceseng.com However, phosphite ligands can also protect the metal center from deactivation by stabilizing it after the catalytic turnover. advanceseng.com In some cases, ligand hydrogenation has been observed as a deactivation pathway under hydroformylation conditions. nih.gov The choice of ligand and the control of reaction conditions are therefore crucial for ensuring the long-term stability of these catalytic systems.

Theoretical and Computational Investigations of Tri Tert Butyl Phosphite

Quantum Chemical Calculations on Tri(tert-butyl)phosphite and its Intermediates

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of organophosphorus compounds, including this compound and its reaction intermediates. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. Functionals like B3LYP, paired with basis sets such as 6-31G* or 6-311+G**, are commonly used to model the geometry, energy, and other properties of such molecules with a reasonable balance of computational cost and accuracy. mdpi.com

Conformational analysis typically begins with a systematic search or molecular dynamics simulation to identify various low-energy conformers (local minima on the PES). Each of these stable geometries is then subjected to a full geometry optimization using DFT to find the precise structure and its corresponding electronic energy. By calculating the Gibbs free energy for each conformer, researchers can predict their relative populations at a given temperature. For similar cyclic organophosphorus compounds, the Gibbs free energy differences (ΔG) between conformers, such as axial and equatorial forms, have been calculated to determine conformational preferences. mdpi.com For this compound, this would involve analyzing the various staggered and eclipsed orientations of the tert-butyl groups relative to the central P-O framework to identify the global minimum energy structure and other accessible conformations.

The electronic structure of a molecule governs its reactivity. DFT calculations provide access to the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding chemical reactions. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most likely to accept an electron (electrophilicity). imist.ma

From the HOMO and LUMO energies, several conceptual DFT reactivity descriptors can be calculated to quantify the reactivity of this compound. mdpi.com A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule, which has a small gap. mdpi.com These descriptors are invaluable for predicting how the molecule will behave in a chemical reaction, for instance, determining whether it will act as a nucleophile or an electrophile. imist.ma

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

| Global Nucleophilicity Index (N) | EHOMO(NU) - EHOMO(TCE) | Ranks the molecule on a scale of nucleophilicity relative to a reference molecule (tetracyanoethylene, TCE). imist.ma |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms. By modeling the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. youtube.comresearchgate.net

For a reaction involving this compound, such as its oxidation to tri(tert-butyl)phosphate, computational modeling would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants, products, and any proposed intermediates.

Transition State Search: Employing specialized algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, to locate the saddle point (the TS) on the potential energy surface between two minima. Keywords like Opt(TS, CalcFC) are often used in computational chemistry software to perform these searches. youtube.com

Frequency Calculation: Performing a vibrational frequency analysis to confirm the nature of the stationary points. A minimum (reactant, product, or intermediate) will have all real, positive frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state downhill to the connected reactant and product minima, confirming that the identified TS is correct for the reaction of interest.

The energies obtained from these calculations allow for the construction of a reaction energy profile, which shows the relative Gibbs free energies of all species along the reaction pathway and provides the activation energy (ΔG‡), a key determinant of the reaction rate. researchgate.net

Prediction of Spectroscopic Parameters for Mechanistic Interpretation

Computational methods can predict various spectroscopic properties with a high degree of accuracy, providing a powerful link between theory and experiment. Last-generation hybrid and double-hybrid DFT functionals, combined with appropriate basis sets, can yield excellent predictions for rotational, vibrational, and NMR spectroscopy. sns.it

Vibrational Spectroscopy: Calculating the vibrational frequencies of this compound and its potential intermediates or transition states can help in the interpretation of experimental infrared (IR) and Raman spectra. The predicted spectrum of a proposed intermediate can be compared with experimental data to confirm its existence.

NMR Spectroscopy: The chemical shifts (e.g., ³¹P, ¹³C, ¹H) and coupling constants of this compound can be calculated. These predictions are highly valuable for assigning peaks in experimental NMR spectra and can be used to distinguish between different isomers or conformers in solution.

By comparing predicted spectroscopic parameters with experimental measurements, computational studies can provide strong evidence to support or refute proposed reaction mechanisms and the structures of transient species.

Ligand Design Principles Derived from Computational Studies

This compound is a ligand used in organometallic catalysis, where its properties directly influence the outcome of a catalytic reaction. Computational chemistry plays a crucial role in rational ligand design by quantifying the steric and electronic properties that govern catalyst performance. bris.ac.uk

Researchers have developed "ligand knowledge bases" (LKBs) that contain computed descriptors for a wide range of phosphorus ligands. nih.govresearchgate.net These descriptors allow for the systematic comparison and selection of ligands for specific applications.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Steric | Cone Angle (θ) | A measure of the steric bulk of a ligand, defined as the solid angle of a cone centered on the metal that encompasses the van der Waals radii of the ligand's outermost atoms. |

| Percent Buried Volume (%Vbur) | Calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. | |

| Electronic | Tolman Electronic Parameter (TEP) | Originally an experimental measure based on the CO stretching frequency of a Ni(CO)3L complex, it can be calculated computationally to quantify the net electron-donating ability of a ligand. bris.ac.uk |

| Minimum of the Local Ionization Energy (Imin(r)) | A DFT-calculated parameter that correlates well with the TEP and captures the polarizability and electron-donating strength of the ligand. bris.ac.uk |

For this compound, computational studies would quantify its very large steric profile (cone angle) and its strong electron-donating character. By using statistical methods like principal component analysis (PCA), these computed descriptors can be correlated with experimental data on catalyst activity and selectivity. nih.gov This creates predictive models that guide the in silico design of new ligands, allowing chemists to tune steric and electronic properties to achieve optimal catalytic performance, moving beyond trial-and-error synthesis. bris.ac.uk

Advanced Spectroscopic and Analytical Methodologies in Tri Tert Butyl Phosphite Research

Application of P-31 NMR Spectroscopy for Mechanistic Studies

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct tool for probing the chemical environment of phosphorus-containing compounds. magritek.com Due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, this technique provides high sensitivity and sharp signals, making it invaluable for mechanistic studies of reactions involving tri(tert-butyl)phosphite.

In situ NMR spectroscopy allows for the real-time observation of a chemical reaction as it proceeds within the NMR tube. This technique is particularly well-suited for ³¹P NMR studies of reactions involving phosphite (B83602) ligands, providing kinetic data and enabling the identification of transient intermediates.

By acquiring ³¹P NMR spectra at regular intervals, the consumption of the starting this compound and the formation of products and intermediates can be quantitatively monitored. For instance, in catalytic cycles, changes in the ³¹P chemical shift can indicate the coordination of the phosphite to a metal center, its displacement by other ligands, or its transformation into other phosphorus-containing species. The oxidation of phosphines, a common side reaction, can be readily followed by the appearance of a new signal corresponding to the phosphine (B1218219) oxide. magritek.com This continuous monitoring provides a detailed picture of the reaction progress and helps in optimizing reaction conditions. youtube.com The integration of the respective ³¹P signals over time allows for the determination of reaction rates and the elucidation of the reaction mechanism.

Table 1: Representative ³¹P NMR Chemical Shifts for Monitoring Reactions This table is illustrative and values can vary based on solvent and specific reaction conditions.

| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Information Gleaned |

| Free this compound | ~140 ppm | Starting material concentration |

| Coordinated this compound | Varies (e.g., 100-160 ppm) | Formation of metal-ligand complex |

| Reaction Intermediate | Varies widely | Identification of transient species |

| Tri(tert-butyl)phosphate (Oxidation Product) | ~ -15 ppm | Monitoring of ligand degradation |

While ³¹P NMR is central, the complete characterization of complex this compound-metal complexes often requires a multi-nuclear NMR approach. youtube.com This involves correlating the ³¹P data with information from other NMR-active nuclei within the complex, such as ¹H, ¹³C, and the metal center itself (if applicable).

¹H and ¹³C NMR spectra provide information about the tert-butyl groups of the phosphite ligand. Changes in the chemical shifts or coupling constants of these nuclei upon coordination can reveal information about the steric and electronic environment around the phosphorus atom. For example, coordination to a metal center can lead to changes in the ¹H and ¹³C chemical shifts of the tert-butyl groups.

Two-dimensional correlation experiments, such as ¹H-¹³C HSQC and HMBC, can be used to assign the proton and carbon signals of the ligand. Furthermore, heteronuclear correlation experiments involving ³¹P, such as ¹H-³¹P or ¹³C-³¹P correlation spectroscopy, can definitively link the phosphorus atom to its organic substituents, confirming the structure of the ligand framework within a complex. In cases where the metal nucleus is NMR-active (e.g., ¹⁹⁵Pt, ¹⁰³Rh), direct observation of the metal's chemical shift and its coupling to ³¹P provides crucial information about the metal's coordination sphere and the nature of the metal-phosphorus bond. electronicsandbooks.com

Infrared and Raman Spectroscopy for Vibrational Analysis and Ligand Environment Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. horiba.com These methods are highly sensitive to changes in bond strength and molecular symmetry, making them useful for studying the coordination of this compound to a metal center and analyzing the ligand's local environment.

The vibrational spectrum of free this compound is characterized by bands corresponding to the stretching and bending modes of its P-O and C-H bonds, as well as vibrations of the tert-butyl groups. nih.gov Upon coordination to a metal, the vibrational frequencies of the P-O bonds are particularly sensitive to the strength of the metal-phosphorus interaction. A stronger M-P bond can lead to a shift in the P-O stretching frequency, which can be observed in the IR and/or Raman spectrum.

Furthermore, the number and position of the vibrational bands can provide information about the symmetry of the complex. For example, the symmetry of a metal complex with multiple phosphite ligands can be deduced from the number of active P-O stretching modes in the IR and Raman spectra. These techniques are also useful for identifying the presence of other ligands in the coordination sphere. amanote.com

Table 2: Key Vibrational Modes of this compound for Spectroscopic Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity | Utility in Coordination Studies |

| C-H stretching (tert-butyl) | 2850-3000 | IR & Raman | Generally less sensitive to coordination |

| C-H bending (tert-butyl) | 1365-1470 | IR & Raman | Can indicate changes in steric environment |

| P-O-C stretching | 1000-1100 | Strong in IR | Sensitive to metal-phosphorus bond strength and coordination |

| O-P-O bending | 400-600 | IR & Raman | Can provide information on ligand geometry |

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the identification of molecules by their molecular weight. rsc.org Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of organometallic complexes and reaction intermediates, as it often allows for the transfer of intact species from solution to the gas phase. nih.gov

In the context of this compound research, ESI-MS is a powerful tool for identifying the products of a reaction and, crucially, for detecting and characterizing transient reaction intermediates that may not be observable by other techniques. nih.govqub.ac.uk By analyzing the mass spectrum of a reaction mixture at different time points, it is possible to track the formation of products and the appearance and disappearance of intermediates, providing valuable mechanistic insights.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the ions observed in the mass spectrum. By isolating an ion of interest and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern can provide information about the connectivity of the atoms within the molecule, helping to confirm the structure of a product or elucidate the composition of an unknown intermediate. nih.gov

X-ray Crystallography for Determining Molecular and Complex Geometries

A single-crystal X-ray diffraction experiment can reveal the coordination geometry around the metal center, the conformation of the this compound ligand, and the packing of the molecules in the crystal lattice. This information is crucial for understanding the steric and electronic effects of the bulky phosphite ligand on the properties and reactivity of the metal complex.

For example, crystallographic data can be used to quantify the steric bulk of the this compound ligand by measuring parameters such as the Tolman cone angle. This information is vital for rationalizing the ligand's influence on catalytic activity and selectivity. The precise bond lengths and angles obtained from X-ray crystallography also serve as important benchmarks for computational studies. scholaris.canih.gov

Table 3: Illustrative Crystallographic Data for a Metal Complex with a Bulky Phosphine Ligand This table presents hypothetical data for a generic [M(P(OtBu)₃)₂X₂] complex to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value | Significance |

| M-P Bond Length | 2.35 Å | Indicates the strength of the metal-ligand bond. |

| P-M-P Bond Angle | 105° | Defines the coordination geometry around the metal. |

| O-P-O Bond Angles | ~109° | Describes the geometry of the phosphite ligand. |

| Tolman Cone Angle | ~180° | Quantifies the steric bulk of the ligand. |

Derivatization and Analogues of Tri Tert Butyl Phosphite for Specialized Research

Synthesis and Reactivity of Related Phosphites, Phosphonites, and Phosphinates

The synthesis of analogues of tri(tert-butyl)phosphite, including other bulky phosphites, phosphonites, and phosphinates, generally follows established organophosphorus chemistry routes, although often requiring modified conditions to accommodate the steric hindrance.

Phosphites: The synthesis of sterically hindered trialkyl phosphites, such as this compound, is typically achieved by the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol in the presence of a non-nucleophilic base like triethylamine. This method serves to neutralize the HCl byproduct. wikipedia.org The general reactivity of phosphites involves nucleophilic attack by the phosphorus atom. A cornerstone reaction is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide to form a phosphonate (B1237965). organic-chemistry.orgwikipedia.orgjk-sci.com However, the extreme steric bulk of the tert-butyl groups in this compound significantly dampens its nucleophilicity, making it less reactive in classical Michaelis-Arbuzov reactions compared to less hindered phosphites like triethyl phosphite. nih.gov

Phosphonites and Phosphinates: Analogues where one or two alkoxy groups are replaced by alkyl or aryl groups (phosphonites and phosphinates, respectively) are also of significant interest. The synthesis of dialkyl phosphonites, such as butyl di(p-bromophenyl)phosphonite, and alkyl phosphinates can be achieved through various methods, including the reaction of phosphite esters with organosodium compounds. google.com For instance, reacting trimethyl phosphite with butyl sodium can yield a mixture of butyl dimethyl phosphonite and dibutyl methyl phosphonite. google.com

The reactivity of these compounds in reactions like the Michaelis-Arbuzov reaction generally follows the order: phosphinites > phosphonites > phosphites. wikipedia.orgjk-sci.com This increased reactivity is attributed to the greater nucleophilicity of the phosphorus atom when alkyl or aryl groups are directly attached, as opposed to electron-withdrawing alkoxy groups. However, even within these classes, bulky substituents like tert-butyl groups will decrease the reaction rate due to steric hindrance around the phosphorus center.

A summary of representative sterically hindered phosphites, phosphonites, and phosphinates is presented below.

| Compound Class | Example Compound | Synthetic Precursors | Key Reactivity Feature |

| Phosphite | This compound | PCl₃, tert-Butanol (B103910), Triethylamine | Low nucleophilicity due to steric bulk |

| Phosphonite | Butyl dimethyl phosphonite | Trimethyl phosphite, Butyl sodium | More reactive than corresponding phosphites |

| Phosphinate | Di-tert-butyl phosphinate | (Not specified) | Generally the most nucleophilic of the three classes |

Impact of Steric Bulk on Structure-Reactivity Relationships in Alkyl Phosphites

Steric hindrance is a dominant factor governing the reactivity of alkyl phosphites. The bulky tert-butyl groups of this compound serve as a clear example of how steric congestion around the phosphorus atom can significantly modulate its chemical behavior. This effect is particularly evident in nucleophilic reactions such as the Michaelis-Arbuzov and Perkow reactions.

The rate-determining step of the Michaelis-Arbuzov reaction is the initial SN2 attack of the phosphorus lone pair on the alkyl halide. wikipedia.org Increasing the size of the alkyl groups on the phosphite ester introduces significant steric hindrance, which impedes this nucleophilic attack. Consequently, the reaction rate decreases as the steric bulk increases. For instance, the reaction of triisopropyl phosphite with certain electrophiles is suppressed where the less hindered triethyl phosphite would react readily. nih.gov This demonstrates that even a change from ethyl to isopropyl groups can have a profound impact on reactivity.

This trend is also observed in other reactions. For example, in phosphoryl transfer reactions, steric hindrance in the alcohol reactant significantly decreases the rate of alkyl phosphate (B84403) formation. frontiersin.org In some cases, reactions are completely inhibited, as seen where no tert-butyl phosphate is formed when a reaction is performed in tert-butyl alcohol due to the steric hindrance of the alcohol. frontiersin.org

The following table provides a qualitative comparison of the effect of increasing steric bulk on the reactivity of trialkyl phosphites in typical nucleophilic reactions.

| Trialkyl Phosphite | Relative Steric Bulk | General Reactivity in SN2-type Reactions (e.g., Michaelis-Arbuzov) |

| Trimethyl phosphite | Low | High |

| Triethyl phosphite | Moderate | Medium-High |

| Triisopropyl phosphite | High | Low |

| This compound | Very High | Very Low / Unreactive |

Development of Chiral this compound Analogues for Asymmetric Applications

The principle of using sterically demanding ligands to control the stereochemical outcome of a reaction is a cornerstone of asymmetric catalysis. While this compound itself is achiral, its structural motif of a phosphorus atom bearing bulky substituents has been a key inspiration in the design of chiral phosphite ligands for enantioselective reactions.

Many successful chiral ligands are bidentate and derive their chirality from a chiral backbone, such as those based on BINOL (1,1'-bi-2-naphthol) or TADDOL derivatives. These backbones create a chiral pocket around the metal center. The selectivity of the catalyst is then further tuned by modifying the steric and electronic properties of the phosphorus substituents. In this context, bulky groups analogous to the tert-butyl group are often incorporated to enhance enantioselectivity. acs.org

For example, phosphine-phosphite ligands have been successfully employed in rhodium-catalyzed asymmetric hydrogenation, achieving enantiomeric excesses (ee) of up to 99%. nih.gov The steric bulk of the phosphite moiety is crucial for achieving high enantioselectivity. researchgate.net Research has shown that while bulky phosphite groups are generally necessary, excessively large substituents can sometimes lead to a decrease in enantioselectivity, indicating a need for fine-tuning the steric profile of the ligand. acs.org

The following table presents examples of chiral ligand classes that incorporate bulky phosphite moieties and their performance in asymmetric catalysis.

| Chiral Ligand Class | Chiral Moiety | Bulky Substituent Feature | Application | Achieved Enantioselectivity (ee) |

| Phosphine-Phosphite | Chiral backbone | Sterically demanding phosphite group | Rh-catalyzed asymmetric hydrogenation | Up to 99% nih.gov |

| Monodentate Phosphite | Axially chiral biphenyl | Locked by a chiral alkylenedioxy bridge | Rh-catalyzed asymmetric hydrogenation | High (specific values vary with substrate) |

| Phosphite-Olefin | Binaphthyl backbone | Phenyl substituents on the binaphthyl unit | Rh-catalyzed 1,2-additions | 90-96% rsc.org |

| P-Stereogenic Phosphine-Phosphite | P-chiral center | Varied bulky groups | Rh-catalyzed hydrogenation of olefins | Up to >99% researchgate.net |

This compound in the Synthesis of P-Containing Macrocycles and Chelators

The unique properties of this compound make it a valuable reagent in the synthesis of complex molecules, particularly phosphorus-containing macrocycles and chelators. In this context, the tert-butyl groups serve as effective protecting groups for phosphonate functionalities.

Phosphonic acid-appended macrocycles, such as those based on a cyclen (1,4,7,10-tetraazacyclododecane) framework, are highly effective metal-ion chelators with applications in medical imaging (e.g., as MRI contrast agents) and therapeutic delivery. The synthesis of these molecules often involves the introduction of phosphonomethyl arms onto the macrocyclic amine framework.

A common method for this functionalization is the reaction of the macrocycle with paraformaldehyde and a trialkyl phosphite. While triethyl or tributyl phosphites are often used, the resulting phosphonate esters require harsh conditions (strong acid or base) for deprotection to the desired phosphonic acids. These harsh conditions can damage sensitive functional groups elsewhere in the molecule.

This compound offers a significant advantage in this regard. It reacts with the macrocyclic amine and paraformaldehyde to generate the corresponding di-tert-butyl phosphonate esters. These tert-butyl protecting groups can be readily removed under mild acidic conditions, such as with neat trifluoroacetic acid (TFA) at room temperature, leaving sensitive parts of the molecule intact. This "P-protected" methodology facilitates a more efficient synthesis and purification of these complex chelators and their conjugates.

The general scheme for this application is as follows:

Macrocycle-NH + CH₂O + P(O-tBu)₃ → Macrocycle-N-CH₂-P(O)(O-tBu)₂

Macrocycle-N-CH₂-P(O)(O-tBu)₂ --(TFA)--> Macrocycle-N-CH₂-P(O)(OH)₂

This approach has been successfully used to synthesize intermediates for lanthanide chelates, demonstrating the utility of this compound as a specialized reagent in the construction of sophisticated, functional macrocyclic compounds.

Emerging Research Frontiers and Future Directions in Tri Tert Butyl Phosphite Chemistry

Integration of Tri(tert-butyl)phosphite in Sustainable Chemical Processes

The principles of green chemistry and sustainability are increasingly guiding the development of new chemical processes. A key concept in this area is "atom economy," which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Catalysis is central to achieving high atom economy, as catalysts can enable efficient transformations with minimal waste.

This compound is an attractive ligand for transition metal catalysis due to its steric bulk, which can influence the selectivity and activity of a catalytic system. In sustainable chemical processes, its role is being explored in reactions that maximize atom economy, such as addition and rearrangement reactions. While specific industrial applications are still under development, research into related trialkyl phosphites in green catalytic processes, such as photoredox-catalyzed phosphonations, highlights the potential for these compounds to facilitate more environmentally benign syntheses. chemnet.com

A significant frontier in the sustainability of phosphites themselves lies in their production. Traditional methods often rely on phosphorus trichloride (B1173362), a hazardous and corrosive reagent. Emerging research into mechanochemistry presents a more sustainable alternative. A recently developed solvent-free mechanochemical process allows for the direct reduction of condensed phosphates using simple metal hydrides to produce phosphite (B83602), bypassing the hazardous white phosphorus intermediate entirely. acs.org This development could provide a greener route to this compound and other valuable organophosphorus compounds. acs.org

| Green Chemistry Principle | Description | Relevance of this compound |

|---|---|---|

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | As a ligand in catalysis, it can facilitate reactions with high atom economy (e.g., additions, isomerizations). |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. | The phosphite can act as a ligand to tune the properties of metal catalysts, enhancing their efficiency and selectivity. |

| Safer Solvents & Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. | Development of solvent-free synthesis methods, such as mechanochemistry, for phosphite production. acs.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Catalysts modified with ligands like this compound can lower the activation energy of reactions, reducing energy requirements. |

Exploration of this compound in Advanced Materials Science Applications (e.g., Polymer Stabilization Research)

In materials science, this compound is recognized for its role as a stabilizer and antioxidant in polymer formulations. evitachem.com Phosphite esters are a critical class of secondary antioxidants that protect polymers during high-temperature processing and throughout their service life. nih.govuvabsorber.com

The primary mechanism of polymer degradation is oxidation, which proceeds via a free-radical chain reaction. This process generates hydroperoxides (ROOH), which are unstable and decompose to form highly reactive radicals that further propagate degradation, leading to loss of mechanical properties and discoloration. researchgate.net this compound functions by decomposing these hydroperoxides into non-radical, stable alcohols, thereby preventing the proliferation of damaging radicals. nih.govuvabsorber.com In this process, the phosphite is oxidized to the corresponding phosphate (B84403).

Due to its significant steric hindrance, this compound is part of a class of hindered phosphites that offer high efficiency. cnrs.fr Research on sterically hindered aryl phosphites has shown they can also act as chain-breaking primary antioxidants by trapping peroxyl radicals. researchgate.net This dual functionality makes such hindered phosphites highly effective stabilizers. They are often used synergistically with primary antioxidants, such as hindered phenols, and with hindered amine light stabilizers (HALS) to provide comprehensive protection against both thermal and light-induced degradation. nih.govcnrs.fr

| Property | Function | Mechanism of Action | Synergistic Partners |

|---|---|---|---|

| Secondary Antioxidant | Protects polymers during high-temperature processing (extrusion, molding). | Decomposes polymer hydroperoxides (ROOH) into stable, non-radical alcohols. The phosphite is oxidized to phosphate. nih.govuvabsorber.com | Hindered Phenols (Primary Antioxidants) |

| Chain-Breaking Antioxidant (Potential) | Inhibits the radical chain reaction of oxidation during the polymer's service life. | Steric hindrance may allow it to trap peroxyl radicals (ROO•), similar to hindered aryl phosphites. researchgate.net | Hindered Amine Light Stabilizers (HALS) cnrs.fr |

| Color Stabilizer | Prevents yellowing and discoloration of the polymer. | Inhibits the formation of colored degradation products. | Primary Antioxidants |

Interdisciplinary Research Synergies involving this compound

The unique properties of this compound position it at the intersection of several scientific disciplines, most notably organometallic chemistry and computational chemistry.

Organometallic Chemistry: Tertiary phosphines, such as the closely related tri-tert-butylphosphine, are ubiquitous ligands in organometallic chemistry and homogeneous catalysis. nih.govlibretexts.org They are prized for their ability to stabilize metal centers and electronically and sterically tune the reactivity of metal complexes. This compound offers a similar steric profile but different electronic properties compared to its phosphine (B1218219) analogue, making it a valuable tool for catalyst design. Research on other phosphite ligands has demonstrated their utility in forming stable and reactive complexes with metals like gold and palladium, suggesting a rich area of exploration for this compound in creating novel catalysts for fine chemical synthesis. chemrxiv.orgnsf.gov

Computational Chemistry: The synergy between experimental and computational chemistry is a powerful driver of modern chemical research. Density Functional Theory (DFT) and other molecular modeling techniques are increasingly used to predict the properties and reactivity of molecules before they are synthesized in the lab. Computational studies on phosphite esters have been used to elucidate their antioxidant mechanisms, calculate their redox potentials, and screen for new applications, such as electrolyte additives in high-voltage batteries. researchgate.netresearchgate.net Similar computational approaches can be applied to this compound to model its behavior as a ligand, predict its stabilization efficiency in different polymers, and guide the design of new derivatives with enhanced properties. acs.org

Future Methodological Developments for this compound Research

Advancements in the study and application of this compound are closely linked to the development of new research methodologies, particularly in synthesis and analysis.

Advanced Synthesis Techniques: The synthesis of sterically hindered organophosphorus compounds like this compound can be challenging, often resulting in low yields due to the steric bulk around the phosphorus atom. nih.govqub.ac.uk Future research is focused on overcoming these limitations. One promising avenue is the adoption of continuous flow chemistry using microreactors. This technology offers significantly enhanced heat and mass transfer, allowing for rapid, safe, and highly efficient reactions. The successful scale-up of the synthesis of other bulky phosphite antioxidants using flow reactors demonstrates a clear path forward for the industrial production of this compound with improved efficiency and reduced waste. nih.govacs.org

In Situ Analysis and High-Throughput Screening: Understanding the precise role of this compound in complex chemical systems, such as during catalysis or polymer degradation, requires sophisticated analytical techniques. The development of methods for in situ spectroscopic analysis (e.g., NMR, IR spectroscopy) under reaction conditions will provide real-time mechanistic insights. Furthermore, the application of high-throughput screening methods, guided by computational predictions, will accelerate the discovery of new catalysts and material formulations based on the this compound scaffold.

| Area of Development | Technique/Method | Anticipated Impact on this compound Research |

|---|---|---|

| Synthesis | Continuous Flow Microreactors | Enables rapid, scalable, and safer synthesis with higher yields and purity; reduces reaction times from hours to seconds. nih.gov |

| Mechanochemistry | Provides a sustainable, solvent-free route from phosphate precursors, avoiding hazardous reagents like PCl₃. acs.org | |

| Analysis & Screening | In Situ Spectroscopy | Allows for real-time monitoring of reactions, providing detailed mechanistic understanding of its role in catalysis and stabilization. |

| Computational Screening | Accelerates the discovery of new applications by predicting properties and screening virtual libraries of derivative compounds. researchgate.net |

常见问题

Basic: What synthetic methodologies are recommended for preparing tri(tert-butyl)phosphite, and how can purity be optimized for research applications?

This compound is typically synthesized via the reaction of phosphorus trichloride with tert-butyl alcohol under controlled anhydrous conditions. Key steps include:

- Reagent stoichiometry : A 1:3 molar ratio of PCl₃ to tert-butyl alcohol ensures complete esterification .

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., oxidation or hydrolysis).

- Purification : Vacuum distillation or column chromatography (using silica gel and non-polar solvents) removes residual alcohols and phosphorous acid byproducts .

- Purity validation : Monitor via ³¹P NMR for a single peak near δ 125–130 ppm, indicating absence of hydrolyzed derivatives (e.g., mono- or di-tert-butyl phosphites) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- ¹H/³¹P NMR : ¹H NMR identifies tert-butyl groups (δ 1.3–1.4 ppm, singlet), while ³¹P NMR confirms the phosphite structure (δ ~125–130 ppm). Discrepancies in peak splitting may indicate impurities .

- FT-IR : Strong absorbance at 950–1050 cm⁻¹ (P–O–C stretching) and absence of P=O bands (~1250 cm⁻¹) confirm the phosphite over phosphate form .

- HPLC-MS : Reverse-phase chromatography with UV detection (210–220 nm) coupled with mass spectrometry (e.g., ESI-MS) verifies molecular ion peaks (m/z ~310 for [M+H]⁺) and detects degradation products .

Advanced: How does the hydrolysis mechanism of this compound vary under acidic vs. alkaline conditions, and what analytical methods track these pathways?

- Acidic hydrolysis : Protonation of the P–O bond leads to stepwise cleavage of tert-butyl groups, forming di-tert-butyl phosphite and tert-butyl alcohol. Kinetics are pH-dependent, with pseudo-first-order rate constants determined via ³¹P NMR or conductivity measurements .

- Alkaline hydrolysis : Base-catalyzed nucleophilic attack by OH⁻ generates phosphate derivatives. Use HPLC with a C18 column to separate and quantify intermediates (e.g., mono-tert-butyl phosphate) .

- Contradictions in literature : Discrepancies in reported rate constants may arise from solvent polarity or temperature variations. Replicate studies under standardized conditions (e.g., 25°C, 0.1 M buffer) are critical .

Advanced: What experimental designs are suitable for studying the thermal stability of this compound in polymer matrices?

- Split-plot design : Test multiple temperatures (e.g., 100–200°C) and polymer types (e.g., polyethylene vs. polypropylene) as main plots, with antioxidant concentrations as sub-plots .

- Analytical endpoints :

- Statistical validation : Use ANOVA to assess interactions between temperature, polymer type, and phosphite concentration .

Advanced: How can conflicting data on the catalytic activity of this compound in radical polymerization be resolved?

- Contradiction source : Some studies report inhibition, while others note acceleration. This may depend on monomer type (e.g., styrene vs. acrylates) or initiator system (e.g., peroxides vs. azo compounds).

- Methodological adjustments :

- Kinetic studies : Use dilatometry or real-time FT-IR to track conversion rates.

- EPR spectroscopy : Detect radical intermediates to clarify whether phosphite acts as a radical scavenger or chain-transfer agent .

- Comparative trials : Replicate experiments across monomer classes and initiators to isolate variables .

Advanced: What strategies mitigate experimental artifacts when analyzing this compound in environmental samples?

- Sample preparation : Avoid aqueous extraction (risk of hydrolysis); use non-polar solvents (e.g., hexane) and anhydrous Na₂SO₄ for drying .

- Artifact sources :

- Validation : Spike recovery tests (80–120%) and inter-laboratory comparisons ensure reproducibility .

Advanced: How do steric effects of the tert-butyl groups influence the reactivity of this compound in coordination chemistry?

- Steric hindrance : Bulky tert-butyl groups limit access to the phosphorus lone pair, reducing nucleophilicity. Compare with less hindered analogs (e.g., trimethyl phosphite) in ligand substitution reactions .

- Experimental approaches :

- Case study : In Pd-catalyzed cross-coupling, this compound shows lower catalytic activity but higher stability than PPh₃, attributed to steric protection against oxidation .

Advanced: What are the implications of regulatory discrepancies in the safety classification of this compound?

- Contradictions : EU REACH may classify it as non-hazardous based on acute toxicity studies, while EPA assessments flag chronic exposure risks (e.g., neurotoxicity) .

- Mitigation strategies :

- Documentation : Align Material Safety Data Sheets (MSDS) with the most conservative guidelines until consensus is reached .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。